molecular formula C15H18BNO2 B14075086 (3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid

(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid

Cat. No.: B14075086
M. Wt: 255.12 g/mol
InChI Key: CSTDWPJHQAFKHR-UHFFFAOYSA-N
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Description

(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic ester or boronic acid under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst, a base (such as potassium carbonate), and a solvent (like toluene or ethanol) to facilitate the coupling of the aryl halide with the boronic acid .

Industrial Production Methods

Industrial production of boronic acids often involves large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure scalability, including the use of robust palladium catalysts and efficient purification techniques to isolate the desired boronic acid product .

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenols

    Reduction: Boranes

    Substitution: Biaryl compounds

Scientific Research Applications

(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to active sites and inhibit enzyme activity. The molecular targets often include enzymes with serine or threonine residues in their active sites.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Pyridylboronic acid
  • tert-Butylboronic acid

Uniqueness

(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid is unique due to the combination of the tert-butyl group and the pyridinyl group, which confer specific steric and electronic properties. These properties can influence its reactivity and binding affinity in various applications, making it distinct from other boronic acids.

Properties

Molecular Formula

C15H18BNO2

Molecular Weight

255.12 g/mol

IUPAC Name

(3-tert-butyl-5-pyridin-4-ylphenyl)boronic acid

InChI

InChI=1S/C15H18BNO2/c1-15(2,3)13-8-12(9-14(10-13)16(18)19)11-4-6-17-7-5-11/h4-10,18-19H,1-3H3

InChI Key

CSTDWPJHQAFKHR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)(C)C)C2=CC=NC=C2)(O)O

Origin of Product

United States

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